5-Chloro-4-(trifluoromethyl)nicotinic acid
CAS No.: 796090-28-3
Cat. No.: VC13326071
Molecular Formula: C7H3ClF3NO2
Molecular Weight: 225.55 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 796090-28-3 |
|---|---|
| Molecular Formula | C7H3ClF3NO2 |
| Molecular Weight | 225.55 g/mol |
| IUPAC Name | 5-chloro-4-(trifluoromethyl)pyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C7H3ClF3NO2/c8-4-2-12-1-3(6(13)14)5(4)7(9,10)11/h1-2H,(H,13,14) |
| Standard InChI Key | RIJPVCHVTGJIJX-UHFFFAOYSA-N |
| SMILES | C1=C(C(=C(C=N1)Cl)C(F)(F)F)C(=O)O |
| Canonical SMILES | C1=C(C(=C(C=N1)Cl)C(F)(F)F)C(=O)O |
Introduction
Synthesis Methods
Chlorination-Fluorination Exchange
A common industrial method involves the chlorination of 4-methylpyridine derivatives followed by fluorination. For example, 4-picoline undergoes vapor-phase chlorination at high temperatures (>300°C) with catalysts like iron fluoride to introduce trifluoromethyl groups. Subsequent chlorination at the 5-position yields the target compound .
Cyclization Reactions
Alternative routes employ trifluoroacetyl chloride and vinyl ethyl ether as starting materials. In a patented method :
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Acylation: Trifluoroacetyl chloride reacts with vinyl ethyl ether in the presence of pyridine to form 4-ethoxy-1,1,1-trifluoro-3-buten-2-one.
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Cyclization: The intermediate reacts with 3-amino acrylonitrile under basic conditions (e.g., NaOH) to generate 4-trifluoromethyl nicotinonitrile.
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Hydrolysis: The nitrile group is hydrolyzed to a carboxylic acid using aqueous NaOH, yielding 5-chloro-4-(trifluoromethyl)nicotinic acid .
Table 1: Key Reaction Conditions for Synthesis
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Acylation | Pyridine, 10–15°C, 3–7 hours | 68.5 |
| Cyclization | NaOH, 50–100°C, 3–9 hours | 52.5 |
| Hydrolysis | 70% NaOH, ethanol, reflux, 6 hours | 91.2 |
Physicochemical Properties
The compound is a solid with a melting point range of 173–178°C . It is sparingly soluble in water but dissolves in polar organic solvents like ethanol and methanol. Key properties include:
Table 2: Physicochemical Data
| Property | Value |
|---|---|
| Molecular Weight | 225.55 g/mol |
| Exact Mass | 224.980 Da |
| LogP (Partition Coefficient) | 2.45 |
| PSA (Polar Surface Area) | 50.19 Ų |
| Hazard Classification | Harmful if swallowed (H302) |
Biological and Pharmacological Activities
Agrochemical Applications
The compound is a critical intermediate in synthesizing flonicamid, a low-toxicity insect growth regulator effective against aphids and other sucking pests . Flonicamid disrupts insect feeding within 1 hour of application, leading to starvation-induced mortality .
Industrial and Research Applications
Table 3: Applications by Sector
| Sector | Use Case |
|---|---|
| Agrochemical | Synthesis of flonicamid and related insecticides |
| Pharmaceutical | Intermediate for kinase inhibitors |
| Materials | Building block for fluorinated polymers |
Recent Advances and Future Directions
Recent patents highlight innovations in catalytic hydrogenolysis to reduce chlorinated byproducts . Additionally, computational studies predict enhanced binding affinity of derivatives to VEGFR-2, suggesting potential for anticancer drug development . Future research may explore:
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